molecular formula C14H19BrN2O3 B4053608 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide

4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B4053608
M. Wt: 343.22 g/mol
InChI Key: PKCBFDFQEUZSPT-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C11H14BrN2O3 It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring and a morpholine ring attached via a propyl chain

Scientific Research Applications

4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps:

    Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.

    Propylation: The brominated benzamide is then reacted with 3-chloropropanol to introduce the propyl chain.

    Morpholine Introduction: Finally, the intermediate product is reacted with morpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product would be 4-bromo-N-[2-oxo-3-(morpholin-4-yl)propyl]benzamide.

    Reduction: The major product would be N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide.

    Substitution: The major products would depend on the nucleophile used, such as 4-azido-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide or 4-mercapto-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-morpholinyl)benzamide: Similar structure but lacks the propyl chain.

    4-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but has a shorter ethyl chain instead of the propyl chain.

    4-bromo-N-(3-hydroxypropyl)benzamide: Similar structure but lacks the morpholine ring.

Uniqueness

4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of both the morpholine ring and the propyl chain, which may confer specific properties and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-3-morpholin-4-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c15-12-3-1-11(2-4-12)14(19)16-9-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCBFDFQEUZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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